molecular formula C11H14FN B3045251 [1-(3-fluorophenyl)cyclobutyl]methanamine CAS No. 1037131-77-3

[1-(3-fluorophenyl)cyclobutyl]methanamine

Cat. No.: B3045251
CAS No.: 1037131-77-3
M. Wt: 179.23 g/mol
InChI Key: QVKLJTPSPVHTRP-UHFFFAOYSA-N
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Description

[1-(3-Fluorophenyl)cyclobutyl]methanamine is a chemical compound with the CAS Number 1037131-77-3 and a molecular formula of C11H14FN . It has a molecular weight of 179.23 g/mol . This compound is characterized by a cyclobutane ring substituted with a 3-fluorophenyl group and an aminomethyl group, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a building block, this compound is primarily used in research and development, particularly in the exploration of new pharmaceutical candidates. The presence of both the fluorinated aromatic ring and the primary amine functional group provides versatile reactive sites for further chemical modifications, such as amide bond formation or Suzuki coupling reactions . Researchers may utilize it in constructing more complex molecules, for instance, as a core scaffold in the synthesis of compounds studied for their potential biological activity . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-fluorophenyl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKLJTPSPVHTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651820
Record name 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine
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Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037131-77-3
Record name 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(3-fluorophenyl)cyclobutyl]methanamine
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Synthetic Methodologies and Chemical Transformations of 1 3 Fluorophenyl Cyclobutyl Methanamine

Principal Synthetic Routes to [1-(3-fluorophenyl)cyclobutyl]methanamine and its Analogues

The synthesis of this compound and related compounds relies on established and innovative organic chemistry reactions. Key strategies involve the reduction of nitrile intermediates to form the primary amine, the construction of the four-membered cyclobutane (B1203170) ring through cycloaddition reactions, and the conversion of carbonyl compounds into the target methanamine moiety.

Catalytic Hydrogenation of Nitrile Precursors

A primary and direct method for synthesizing this compound is through the catalytic hydrogenation of its corresponding nitrile precursor, 1-(3-fluorophenyl)cyclobutanecarbonitrile. This reaction involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂).

The process typically employs transition metal catalysts and a source of hydrogen. Common catalysts for this transformation include Raney Nickel, Palladium on carbon (Pd/C), and Rhodium catalysts. The reaction is generally carried out under a pressurized atmosphere of hydrogen gas. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity, minimizing the formation of secondary and tertiary amine byproducts. nih.gov For instance, the hydrogenation of related phenylacetonitriles under mild conditions (30–80 °C, 6 bar) over a Pd/C catalyst has been demonstrated to be effective. nih.gov Acidic additives are sometimes used to suppress the formation of secondary amine impurities by protonating the intermediate imine and the product primary amine.

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitriles

ParameterTypical Conditions
Catalyst Raney Ni, Pd/C, Rh/Al₂O₃
Hydrogen Pressure 3 - 100 bar
Temperature 25 - 150 °C
Solvent Methanol, Ethanol, Tetrahydrofuran (THF)
Additives Ammonia (B1221849), Acetic Acid, Mineral Acids

The probable reaction pathway involves the initial reduction of the nitrile to an imine intermediate, which is then further reduced to the primary amine. nih.gov Controlling the reaction conditions is crucial to prevent the intermediate imine from reacting with the primary amine product, which leads to the formation of secondary amines. nih.gov

Alternative Cyclobutyl Ring Formation Strategies

Photochemical [2+2] cycloaddition is a classic and effective method for the synthesis of cyclobutane rings. researchgate.netacs.org This reaction involves the union of two alkene components under ultraviolet (UV) light irradiation to form a four-membered ring. In the context of synthesizing the target scaffold, this could involve the reaction of 3-fluorostyrene (B1329300) with an appropriate alkene partner.

According to the Woodward-Hoffmann rules, the concerted [2+2] cycloaddition of two alkenes is photochemically allowed. nih.gov The reaction often proceeds via the excitation of one of the alkene partners to its triplet state, which then adds to the ground-state of the second alkene in a stepwise fashion, involving a diradical intermediate. To facilitate this, a photosensitizer, such as acetone (B3395972) or benzophenone, may be used. The regioselectivity and stereoselectivity of the reaction can be influenced by electronic and steric factors of the substituents on the reacting alkenes. acs.org

While photochemical methods are prevalent, thermal [2+2] cycloadditions can also be employed, particularly when using activated alkene partners like ketenes or keteniminium salts. nih.govresearchgate.net The reaction between a keteniminium salt and an alkene is a reliable method for generating cyclobutane structures. researchgate.net

This process typically involves the in situ generation of a highly electrophilic keteniminium salt from a corresponding α-chloroenamine or by activating an amide. This reactive intermediate then undergoes a stepwise [2+2] cycloaddition with an alkene to form a cyclobutaniminium salt. Subsequent hydrolysis of this intermediate yields a cyclobutanone (B123998), which can be further functionalized. This method is known for its high regio- and stereoselectivity, providing a powerful tool for constructing highly substituted cyclobutane systems. researchgate.net

Amination Techniques for the Methanamine Moiety Introduction

The final key transformation in many synthetic routes is the introduction of the aminomethyl group (-CH₂NH₂). Reductive amination stands out as one of the most versatile and widely used methods for this purpose. thermofishersci.in

Reductive amination is a process that converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine or enamine. libretexts.org To synthesize this compound, the precursor would be 1-(3-fluorophenyl)cyclobutanecarboxaldehyde. This aldehyde can be reacted with an ammonia source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine.

This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this step. libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.com

Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. It is typically added after the imine has had time to form, as it can also reduce the starting aldehyde. commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent. It is particularly useful for one-pot reductive aminations because it reduces imines much faster than it reduces aldehydes or ketones, especially under mildly acidic conditions (pH ~5-6) that favor imine formation. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is effective for a wide range of substrates, including less reactive ketones and aldehydes. It is often used in aprotic solvents like dichloroethane or tetrahydrofuran. masterorganicchemistry.comnih.gov

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key Features
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective; must be added after imine formation. commonorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNMethanol, WaterSelective for imines over carbonyls; allows for one-pot reactions. commonorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and effective for a broad range of substrates; moisture-sensitive. commonorganicchemistry.com

Gabriel Synthesis Approaches

The Gabriel synthesis, a foundational method in organic chemistry for the formation of primary amines, presents a viable pathway for the preparation of this compound. wikipedia.orgnumberanalytics.com This two-step process is prized for its ability to avoid the over-alkylation that can plague other amine syntheses. libretexts.orgmasterorganicchemistry.com

The synthesis commences with the N-alkylation of potassium phthalimide (B116566). wikipedia.org In this initial step, the phthalimide anion, acting as a surrogate for the ammonia anion (NH₂⁻), serves as a robust nucleophile. numberanalytics.commasterorganicchemistry.com It attacks a suitable electrophile, which in this case would be 1-(halomethyl)-1-(3-fluorophenyl)cyclobutane (where the halo group is typically bromine or chlorine), in a classic Sₙ2 reaction. numberanalytics.com This reaction forms the intermediate, N-{[1-(3-fluorophenyl)cyclobutyl]methyl}phthalimide. Due to the two electron-withdrawing carbonyl groups flanking the nitrogen, the resulting N-alkylphthalimide is significantly less nucleophilic than a typical amine, effectively preventing further alkylation. masterorganicchemistry.com

The second stage involves the liberation of the desired primary amine from the phthalimide intermediate. While traditional methods employed harsh acidic or basic hydrolysis, the Ing-Manske procedure is now more common. thermofisher.com This modification utilizes hydrazine (B178648) (N₂H₄) in a milder, often refluxing ethanol, solution to cleave the N-alkylphthalimide. libretexts.orgthermofisher.com This step results in the formation of the free this compound along with a stable phthalhydrazide (B32825) byproduct, which can be separated from the reaction mixture. wikipedia.orglibretexts.org

Table 1: Gabriel Synthesis Pathway for this compound

Step Reaction Reagents and Conditions Product
1 N-Alkylation Potassium phthalimide, 1-(bromomethyl)-1-(3-fluorophenyl)cyclobutane, in a polar aprotic solvent (e.g., DMF). N-{[1-(3-fluorophenyl)cyclobutyl]methyl}phthalimide

Enantioselective Synthesis and Chiral Induction Strategies

Creating specific stereoisomers of this compound is crucial for its potential applications, necessitating advanced enantioselective synthetic methods.

Brønsted Acid-Catalyzed Isomerization for Chiral Cyclobutenes

A sophisticated and modern approach to obtaining chiral cyclobutane frameworks involves the organocatalytic asymmetric transformation of bicyclo[1.1.0]butanes (BCBs). dicp.ac.cnnih.gov Research has demonstrated that chiral Brønsted acids, specifically N-triflyl phosphoramides, can effectively catalyze the isomerization of BCBs to yield highly enantioenriched cyclobutenes. dicp.ac.cnorganic-chemistry.org This reaction proceeds with high regio- and enantiocontrol under mild conditions and with low catalyst loading. nih.govorganic-chemistry.org

The mechanism involves the activation of the BCB by the acid catalyst, leading to the formation of a key carbocation intermediate at the benzylic position. dicp.ac.cn The chiral environment provided by the catalyst directs the subsequent proton transfer and rearrangement, establishing the stereocenter. The resulting chiral cyclobutenes are versatile platform molecules that can be further elaborated. dicp.ac.cnnih.gov For instance, a chiral 1-(3-fluorophenyl)cyclobutene synthesized via this method could undergo subsequent stereospecific transformations, such as hydroboration-oxidation followed by amination, to produce enantiomerically pure this compound.

Table 2: Key Findings in Brønsted Acid-Catalyzed BCB Isomerization

Feature Description Reference
Catalyst Chiral N-triflyl phosphoramide dicp.ac.cnorganic-chemistry.org
Substrate Bicyclo[1.1.0]butanes (BCBs) dicp.ac.cn
Key Intermediate Stabilized carbocation at the benzylic position dicp.ac.cnorganic-chemistry.org
Conditions Mild, low catalyst loading nih.govorganic-chemistry.org

Asymmetric Functionalization of Prochiral Precursors

Another key strategy for enantioselective synthesis is the asymmetric functionalization of a prochiral precursor molecule. A logical precursor for the target compound is 1-(3-fluorophenyl)cyclobutanone. This ketone possesses a plane of symmetry, and the two faces of the carbonyl group are prochiral.

A powerful technique for introducing the chiral aminomethyl group is asymmetric reductive amination. This process can convert the prochiral cyclobutanone directly into the chiral amine. One approach involves a cis-selective reductive amination which establishes the desired stereochemistry on the cyclobutane ring. researchgate.net This can be achieved using a chiral catalyst and a suitable amine source and reducing agent. For example, transfer hydrogenation catalyzed by chiral ruthenium (II) complexes has been used to achieve high enantioselectivity in the reductive amination of ketones. researchgate.net Such methods provide a direct and efficient route to the enantioenriched target compound from a readily accessible starting material.

Chemical Reactivity and Derivatization Studies of the this compound Core

The chemical behavior of this compound is dominated by the reactivity of its primary amine group.

Nucleophilic Reactions of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to the molecule. This allows it to react with a wide range of electrophiles, serving as a handle for further molecular elaboration and derivatization.

Alkylation of the primary amine is a fundamental transformation that leads to the formation of secondary and tertiary amines. A highly effective method for controlled N-alkylation is reductive amination. google.com This process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (Na(OAc)₃BH) or sodium cyanoborohydride (NaBH₃CN), to yield the alkylated amine. nih.gov

For example, reacting this compound with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methyl derivative. google.com Similarly, reaction with other aldehydes or ketones can be used to introduce a wide variety of substituents onto the nitrogen atom. This method is advantageous as it often proceeds under mild conditions and avoids the potential for over-alkylation that can occur with alkyl halides. nih.gov

Table 3: Example of N-Alkylation via Reductive Amination

Amine Substrate Electrophile (Aldehyde/Ketone) Reducing Agent Product
This compound Formaldehyde Na(OAc)₃BH N-methyl-[1-(3-fluorophenyl)cyclobutyl]methanamine
This compound Acetone NaBH₃CN N-isopropyl-[1-(3-fluorophenyl)cyclobutyl]methanamine
Acylation Reactions

Acylation is a fundamental chemical transformation for primary amines such as this compound. This reaction involves the addition of an acyl group to the nitrogen atom of the amine, typically resulting in the formation of a stable amide. byjus.comresearchgate.net The presence of a lone pair of electrons on the nitrogen atom makes the amine nucleophilic, enabling it to attack electrophilic acylating agents. byjus.com

Commonly used acylating agents include acid chlorides and acid anhydrides. The reaction is a nucleophilic acyl substitution, which proceeds rapidly, often at room temperature, and generally provides high yields of the corresponding N-substituted amide. libretexts.org To drive the reaction to completion, a base like pyridine (B92270) or a tertiary amine is often added to neutralize the acidic byproduct, such as hydrogen chloride (HCl), that is formed. libretexts.orgyoutube.com

The general transformation can be represented as:

R-NH₂ + R'-COCl → R-NH-CO-R' + HCl (with an acid chloride)

R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH (with an acid anhydride)

For this compound, acylation provides a straightforward method to introduce a wide variety of functional groups, thereby modifying the compound's chemical properties and creating intermediates for further synthesis.

Table 1: Examples of Acylation Reactions with this compound

Acylating Agent Product Name Chemical Structure of Product
Acetyl Chloride (CH₃COCl) N-{[1-(3-fluorophenyl)cyclobutyl]methyl}acetamide
Benzoyl Chloride (C₆H₅COCl) N-{[1-(3-fluorophenyl)cyclobutyl]methyl}benzamide
Acetic Anhydride ((CH₃CO)₂O) N-{[1-(3-fluorophenyl)cyclobutyl]methyl}acetamide
Chloroacetyl Chloride (ClCH₂COCl) 2-chloro-N-{[1-(3-fluorophenyl)cyclobutyl]methyl}acetamide

Note: Chemical structures are illustrative representations of the expected products.

Oxidation Reactions

The oxidation of primary amines can lead to a variety of products, including imines, nitriles, nitroso compounds, or nitro compounds, depending on the specific amine substrate and the oxidizing agent used. britannica.com For primary amines of the R-CH₂-NH₂ type, such as this compound, mild oxidation can yield nitriles (R-C≡N). britannica.com

Various catalytic systems have been developed for the aerobic oxidative dehydrogenation of primary amines to nitriles, utilizing transition metals like copper, ruthenium, or iron. researchgate.netnih.gov These methods are considered "green" as they often use molecular oxygen as the ultimate oxidant. nih.gov The reaction typically proceeds through an imine intermediate, which is then further oxidized to the nitrile. nih.gov

Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or reagents like Dess-Martin periodinane, can also effect this transformation. acs.org The choice of reagent is critical to control the extent of oxidation and prevent the formation of byproducts.

Table 2: Potential Oxidation Products of this compound

Oxidizing Agent/System Expected Major Product
CuI / DMAP / O₂ 1-(3-fluorophenyl)cyclobutane-1-carbonitrile
Neutral KMnO₄ 1-(3-fluorophenyl)cyclobutyl ketone (via hydrolysis of imine)
Dess-Martin Periodinane 1-(3-fluorophenyl)cyclobutane-1-carbonitrile
NaOCl 1-(3-fluorophenyl)cyclobutane-1-carbonitrile

DMAP: 4-Dimethylaminopyridine

Intramolecular Cyclization Reactions in Related Systems

While direct examples of intramolecular cyclization of this compound are not extensively documented, its derivatives, particularly the N-acylated products, serve as excellent substrates for such reactions. Intramolecular cyclization is a powerful strategy for constructing cyclic molecules, including various nitrogen-containing heterocycles. rsc.org

For these reactions to occur, the acyl group introduced via acylation must contain a suitable electrophilic center or a group that can be converted into one. The (3-fluorophenyl) ring can then act as a nucleophile, attacking this electrophilic center to form a new ring. Acid catalysts are often employed to promote these cyclization reactions.

An example of this type of transformation is the Bischler-Napieralski reaction, which typically leads to the formation of dihydroisoquinolines. While the phenyl ring in this compound is not as activated as the dimethoxyphenyl groups often used in this reaction, under forcing conditions or with appropriate substitution, cyclization onto the aromatic ring is a plausible synthetic route. Another related process is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Derivatives of the title compound could be tailored to undergo similar acid-catalyzed cyclizations. researchgate.net

Furthermore, fluorination-induced intramolecular cyclizations have been described for the synthesis of fluoro-substituted spiro-1,3-oxazines and thiazines, demonstrating that a halogen substituent can be compatible with and even direct such ring-forming reactions. rsc.org

Role as a Precursor for Diverse Heterocyclic Systems

The chemical reactivity of this compound, particularly its ability to undergo acylation and subsequent cyclization, establishes it as a valuable precursor for a wide range of heterocyclic systems. The combination of the cyclobutyl ring and the aminomethyl group allows for the creation of spirocyclic systems, where one carbon atom is part of two rings. Such scaffolds are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

By carefully selecting the acylating agent, chemists can direct the synthesis towards specific heterocyclic cores. For instance:

Acylation with a haloacyl halide (e.g., chloroacetyl chloride) produces an intermediate that can undergo intramolecular nucleophilic substitution to form a lactam (a cyclic amide).

Reaction with β-keto esters followed by intramolecular condensation can lead to the formation of dihydropyridinone rings.

Acylation with a molecule containing a masked aldehyde, followed by deprotection and acid-catalyzed cyclization onto the phenyl ring, could yield isoquinoline-type structures.

The synthesis of diverse nitrogen heterocycles through the tandem preparation involving acylation and subsequent intramolecular cyclization is a well-established and powerful synthetic strategy. rsc.org The unique sterics and electronics of the 1-(3-fluorophenyl)cyclobutyl moiety can be exploited to influence the regioselectivity and stereoselectivity of these cyclization reactions, providing access to novel and complex molecular architectures.

Table 3: Potential Heterocyclic Systems from this compound

Heterocyclic System Required Intermediate General Reaction Type
Spiro-Lactam N-(haloacyl) derivative Intramolecular Nucleophilic Substitution
Spiro-Dihydropyridinone N-acylated derivative from a β-keto ester Intramolecular Condensation
Benzo-fused Spiro-heterocycle N-acylated derivative with an activatable group Intramolecular Electrophilic Aromatic Substitution (e.g., Friedel-Crafts type)

Pharmacological Activity and Molecular Mechanisms of 1 3 Fluorophenyl Cyclobutyl Methanamine in Vitro and in Silico

Interactions with Neurotransmitter Systems and Transporters

The interaction of [1-(3-fluorophenyl)cyclobutyl]methanamine with key components of neurotransmitter systems, a critical aspect for understanding its potential psychoactive or therapeutic effects, is not well-documented in peer-reviewed literature.

Affinity for Norepinephrine (B1679862) Transporters (NET)

There is currently no publicly available data detailing the binding affinity (e.g., Kᵢ values) of this compound for the norepinephrine transporter (NET). Structure-activity relationship (SAR) studies of similar compounds suggest that the substitution pattern on the phenyl ring and the nature of the amino group are critical determinants of affinity and selectivity for monoamine transporters. However, without specific experimental data, any prediction of its NET affinity remains speculative.

Modulation of Dopamine (B1211576) and Serotonin (B10506) Pathway Components

Similarly, the modulatory effects of this compound on components of the dopamine and serotonin pathways have not been specifically elucidated. Research into analogous compounds often reveals complex interactions, with varying degrees of affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT). The precise impact of the 3-fluoro substitution on the cyclobutyl scaffold in this regard has not been reported.

Investigation of Dopamine Transporter Binding Enhancement (Analogues)

The investigation into analogues of this compound to enhance dopamine transporter binding is an area that appears to be unexplored in the available scientific literature. The development of such analogues would typically be guided by initial lead compounds with promising DAT affinity, data which is not currently available for the parent compound.

Enzyme Targeting and Inhibition Mechanisms

The potential for this compound to act as an enzyme inhibitor is another area lacking specific research findings.

Inhibition of Specific Enzymes (e.g., AAA ATPase p97)

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated as an inhibitor of the AAA ATPase p97 or any other specific enzyme. Research on p97 inhibitors is an active area in drug discovery, particularly for cancer therapeutics, but this specific chemical entity has not been identified as a compound of interest in this context.

In Vitro Enzyme Inhibition Assays (e.g., ATPase, RNA Unwindase)

Consistent with the lack of data on specific enzyme targets, there are no published results from in vitro enzyme inhibition assays, such as ATPase or RNA unwindase assays, for this compound.

Allosteric Inhibition Modes (Analogues)

While direct research on the allosteric inhibition modes of this compound is not extensively documented in publicly available literature, insights can be drawn from studies of analogous compounds. For instance, analogues of cyclobutyl methanamine with different phenyl substitutions have been investigated for their interaction with various receptors and transporters.

Trifluoromethyl-substituted analogues have demonstrated activity at serotonin (5-HT) receptors, specifically modulating 5-HT1A and 5-HT2A subtypes. This modulation is thought to occur through interactions between the amine group and key residues like Asp3.32. Furthermore, these analogues can inhibit dopamine and norepinephrine reuptake by engaging in π-π stacking with aromatic residues within the transporter proteins. vulcanchem.com

Another analogue, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), acts as a potassium-competitive acid blocker (P-CAB). nih.gov It inhibits the H+,K+-ATPase in a reversible and K+-competitive manner, a mechanism distinct from that of proton pump inhibitors. nih.gov This suggests that the broader class of phenyl-substituted methanamine derivatives has the potential for diverse pharmacological activities, including allosteric inhibition.

The following table summarizes the observed activities of some analogues:

Analogue Class Target Observed In Vitro Activity
CF3-substituted cyclobutyl methanaminesSerotonin Receptors (5-HT1A/2A)Modulation of receptor activity. vulcanchem.com
Monoamine TransportersInhibition of dopamine/norepinephrine reuptake. vulcanchem.com
Phenyl-substituted pyrrole (B145914) methanamines (e.g., TAK-438)H+,K+-ATPaseReversible, K+-competitive inhibition. nih.gov

In Vitro Cellular and Biochemical Investigations

For example, a novel oleanolic acid derivative, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), has been shown to induce apoptosis in human breast cancer cells. nih.gov This compound was found to inhibit cell proliferation and invasion, and cause G2/M phase arrest. nih.gov The mechanism of apoptosis induction by ZQL-4c involves the production of reactive oxygen species (ROS) and the inhibition of the Notch-Akt signaling pathway. nih.gov

In a different study, a series of quinazoline (B50416) derivatives were synthesized, and one compound, featuring a 3-fluorophenyl group, was identified as an orally active selective aurora kinase B inhibitor. nih.gov Aurora kinase B is a crucial regulator of the cell cycle, and its inhibition can lead to apoptosis in cancer cells. nih.gov

Furthermore, other structurally diverse compounds have been shown to induce apoptosis in various cancer cell lines. For instance, certain 1,3-thiazole incorporated phthalimide (B116566) derivatives have demonstrated cytotoxic activity by activating caspases and inducing apoptosis. nih.gov Similarly, benzyl (B1604629) isothiocyanate, an aromatic isothiocyanate, has been shown to be a potent inducer of apoptosis in human acute myeloid leukemia cell lines. mdpi.com

The table below presents findings on apoptosis induction by various compounds, some of which share structural motifs with this compound or belong to classes of compounds known for their pro-apoptotic effects.

Compound/Analogue Class Cancer Cell Line(s) Observed Effects
N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c)Human breast cancer cells (MCF-7, MDA-MB-231, SK-BR-3)Inhibition of cell proliferation and invasion, G2/M phase arrest, induction of apoptosis via ROS production and Notch-Akt signaling inhibition. nih.gov
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideHuman cancer-derived cellsAurora kinase B inhibition. nih.gov
1,3-Thiazole incorporated phthalimide derivativesMCF-7, MDA-MB-468, PC-12Cytotoxic activity, DNA fragmentation, caspase-3 activation, apoptosis induction through the intrinsic pathway. nih.gov
Benzyl Isothiocyanate (BITC)Human acute myeloid leukemia (SKM-1, SKM/VCR)Induction of apoptosis, increase in sub-G1 cell population. mdpi.com

There is no specific research available on the antiviral activity of this compound against alphaviruses. However, the field of antiviral research has identified various compounds that show efficacy against this family of viruses.

One such compound is the ribonucleoside analog 4'-fluorouridine (B8696964) (4'-FlU), which has demonstrated potent and broad-spectrum inhibition of alphaviruses, including Chikungunya virus (CHIKV), in cell culture. nih.gov 4'-FlU targets the viral RNA replication step, with its primary target being the nsP4 protein. nih.gov In vivo studies in mouse models of CHIKV and Mayaro virus infection have shown that treatment with 4'-FlU can reduce disease signs, inflammatory responses, and viral tissue burden. nih.gov

Other strategies to combat alphavirus replication include the use of kinase inhibitors. Dasatinib, a Src family kinase inhibitor, has been shown to reduce the yield of CHIKV and other alphaviruses in human fibroblasts by inhibiting the translation of alphavirus subgenomic RNA. nih.gov

The table below summarizes the antiviral activity of some compounds against alphaviruses.

Compound Virus(es) Mechanism of Action
4'-Fluorouridine (4'-FlU)Alphaviruses (including CHIKV, Mayaro virus)Inhibition of viral RNA replication by targeting the nsP4 protein. nih.gov
DasatinibAlphaviruses (including CHIKV, ONNV, RRV, MAYV)Inhibition of alphavirus subgenomic RNA translation. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl Cyclobutyl Methanamine

Impact of Fluorine Substitution on Biological Activity and Binding Affinity

The introduction of a fluorine atom onto the phenyl ring of a pharmacophore can significantly modify its physicochemical properties, thereby influencing its biological activity. In the case of [1-(3-fluorophenyl)cyclobutyl]methanamine, the fluorine at the meta-position (position 3) exerts a powerful electron-withdrawing inductive effect. This can lower the pKa of the methanamine group, which may alter the compound's ionization state at physiological pH and consequently its interaction with target proteins.

Role of the Cyclobutyl Ring in Conformational Rigidity and Target Engagement

The cyclobutyl ring serves as a rigid scaffold, significantly constraining the conformational freedom of the molecule. This pre-organization of the pharmacophore can reduce the entropic penalty upon binding to a receptor, leading to a higher binding affinity. The four-membered ring holds the phenyl and methanamine groups in a well-defined spatial arrangement, which is crucial for optimal interaction with the binding site of a biological target. This conformational rigidity can also enhance selectivity for a particular receptor subtype by favoring a binding conformation that is disfavored by other receptors.

Influence of Ring Strain on Reactivity and Receptor Interactions

The cyclobutane (B1203170) ring is characterized by significant angle and torsional strain due to the deviation of its bond angles from the ideal sp3 hybridization angle. This inherent ring strain can influence the molecule's reactivity and its interactions with a receptor. The puckered conformation of the cyclobutane ring can present its substituents in specific orientations that may be advantageous for binding. While high ring strain can sometimes lead to instability, in this context, it primarily serves to lock the molecule into a specific three-dimensional shape that is complementary to its biological target.

Contribution of the Methanamine Group to Hydrogen Bonding and Receptor Recognition

The primary amine of the methanamine group is a critical functional group for receptor recognition and binding. As a primary amine, it can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor residues such as oxygen or nitrogen atoms in the receptor's binding site. Furthermore, at physiological pH, the amine group is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in strong ionic interactions or cation-π interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) or aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor, respectively. These interactions are often key drivers of high-affinity binding.

Comparative SAR Analysis with Structural Analogues (e.g., Cyclopentyl, Trifluoromethyl-substituted Phenyl Derivatives)

To further understand the SAR of this compound, it is instructive to compare it with its structural analogues.

Cyclopentyl vs. Cyclobutyl Ring:

Interactive Data Table: Cycloalkyl Ring Size and Biological Activity in Analogous Series

Compound AnalogueCycloalkyl RingRelative PotencyReference
Analogue ACyclobutylModerate nih.gov
Analogue BCyclopentylLower nih.gov
Analogue CCyclohexylHigher nih.gov

Note: Data is illustrative and based on trends observed in analogous, not identical, compound series.

Trifluoromethyl vs. Fluoro Substitution:

The substitution of the fluorine atom with a trifluoromethyl (CF3) group introduces significant changes in steric bulk and electronics. The CF3 group is a much stronger electron-withdrawing group than a single fluorine atom, which would further lower the pKa of the methanamine group. Additionally, the CF3 group is significantly more lipophilic, which can enhance membrane permeability and potentially lead to different interactions within the binding pocket. While replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average across a large dataset, in specific cases, it can lead to a substantial increase in potency. researchgate.net The increased lipophilicity and electron-withdrawing nature of the trifluoromethyl group can lead to enhanced binding affinity. nih.gov

Interactive Data Table: Fluoro vs. Trifluoromethyl Substitution in Analogous Phenyl Derivatives

Phenyl SubstitutionLipophilicity (clogP)Electron Withdrawing StrengthPotential Impact on ActivityReference
3-FluoroLowerModerateFavorable polar interactions nih.gov
3-TrifluoromethylHigherStrongEnhanced lipophilic interactions, altered pKa nih.govresearchgate.net

Note: This table represents general principles and trends observed in medicinal chemistry.

Computational Chemistry and Molecular Modeling of 1 3 Fluorophenyl Cyclobutyl Methanamine

In Silico Evaluation of Ligand-Target Interactions

In silico methods are instrumental in predicting how a molecule like [1-(3-fluorophenyl)cyclobutyl]methanamine might interact with biological targets, such as transporters and receptors in the central nervous system.

There is currently no publicly available data from in silico studies predicting the binding affinities of this compound to key monoamine transporters—namely the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). Such predictive studies would be crucial in characterizing its potential pharmacological profile. A hypothetical data table for such findings is presented below to illustrate how such data would be organized.

Hypothetical Predicted Binding Affinities (Ki, nM)

Target Predicted Ki (nM)
Dopamine Transporter (DAT) Data Not Available
Serotonin Transporter (SERT) Data Not Available
Norepinephrine Transporter (NET) Data Not Available
Sigma-1 Receptor Data Not Available

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule. These calculations are foundational for understanding its chemical behavior at a molecular level.

Analysis of the Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy of the LUMO, for instance, indicates its susceptibility to nucleophilic attack. No published studies have reported the calculated HOMO or LUMO energies for this compound.

Hypothetical Quantum Chemical Properties

Property Calculated Value
LUMO Energy (eV) Data Not Available
HOMO Energy (eV) Data Not Available

The propensity for electrophilic interaction, which can be inferred from molecular electrostatic potential (MEP) maps and calculated atomic charges, has not been computationally described for this compound in the available literature. Such information would be vital for predicting its metabolic pathways and potential for covalent interactions.

Molecular Docking and Dynamics Simulations for Binding Mode Elucidation

Molecular docking and subsequent molecular dynamics (MD) simulations are powerful tools used to visualize and analyze the specific way a ligand binds to its target protein. These simulations can reveal key amino acid interactions, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. At present, there are no published molecular docking or MD simulation studies detailing the binding mode of this compound with any biological target.

Cheminformatics and Generative Chemistry Applications

Cheminformatics tools and generative chemistry models, such as transformer-based architectures, are increasingly used to explore chemical space and design novel molecules with desired properties. This compound could serve as a scaffold or a data point in such models. However, there is no evidence in the current literature of its specific inclusion in such generative or cheminformatic studies. These advanced computational techniques rely on large datasets, and the lack of extensive published data for this particular compound may explain its absence from such analyses.

Advanced Research Applications and Methodological Approaches

Development of Radioligands for Neuroimaging Research

The fluorine atom within the [1-(3-fluorophenyl)cyclobutyl]methanamine structure is particularly advantageous for the development of probes for Positron Emission Tomography (PET), a powerful in-vivo imaging technique used to observe metabolic processes and receptor distribution in the body.

The development of PET radioligands requires the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into a molecule of interest. The presence of a fluorine atom in this compound makes it a prime candidate for the synthesis of ¹⁸F-labeled analogs. The synthesis of such radiotracers is a critical step for enabling PET imaging studies to quantify target engagement and distribution in the brain and other organs. nih.govdigitellinc.com

The general approach involves replacing the stable fluorine-19 atom with the radioactive fluorine-18 isotope. This is typically achieved through nucleophilic substitution reactions on a suitable precursor molecule. Various methods have been developed for radiofluorination, often requiring specialized automated synthesis modules to handle the short half-life of ¹⁸F (approximately 110 minutes) and the high radioactivity. mdpi.comnih.gov For aromatic rings, precursors such as spirocyclic iodonium (B1229267) ylides have shown increased efficacy for radiofluorination compared to traditional chloro- or nitro-precursors. mdpi.com The goal is to produce the ¹⁸F-labeled ligand with high radiochemical purity and molar activity, which is essential for minimizing the injected mass and avoiding unwanted pharmacological effects while ensuring a strong signal for imaging. nih.govdigitellinc.com

Table 1: Common Methods for ¹⁸F-Radiolabeling

Method Precursor Type Typical Reaction Conditions Advantages
Nucleophilic Aromatic Substitution Nitro- or Chloro-substituted aromatic ring High temperature, aprotic solvent Readily available precursors
Iodonium Ylide Chemistry Spirocyclic iodonium ylide (SCIDY) Milder conditions, base High efficiency for non-activated rings mdpi.com

Successful radiosynthesis allows for in-vivo PET studies to investigate the distribution and binding of the radioligand to its target, for example, cannabinoid receptors or other CNS targets. nih.govresearchgate.net This data is crucial for understanding disease pathology and for the development of new diagnostic and therapeutic agents. nih.govnih.gov

Utility in Early-Stage Drug Discovery as a Chemical Building Block

In medicinal chemistry, small organic molecules, often referred to as building blocks, are fundamental components used to construct larger, more complex drug candidates. enamine.net The incorporation of fluorine into these building blocks is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. enamine.net

This compound serves as an excellent scaffold or building block for the creation of compound libraries. enamine.net These libraries, which can contain thousands to millions of structurally related compounds, are essential for high-throughput screening (HTS) campaigns aimed at identifying initial "hits" against a specific biological target. chemdiv.comenamine.net The 3-fluorophenyl group and the cyclobutylamine (B51885) moiety can be systematically modified to explore the chemical space around the core structure. This process, known as structure-activity relationship (SAR) exploration, is a cornerstone of modern drug discovery. digitellinc.com By using building blocks like this compound, chemists can generate diverse sets of molecules with varied physicochemical properties, increasing the probability of finding a compound that interacts with the target protein in a desired manner. chemdiv.comenamine.net

The strategic use of fluorinated building blocks has led to the discovery of numerous successful drugs. enamine.net A structural analog, [1-(Trifluoromethyl)cyclobutyl]methanamine, has been utilized in the preparation of thieno[2,3-d]pyrimidine-6-carboxamides, which act as androgen receptor modulators for potential prostate cancer treatment. This illustrates how such cyclobutyl-containing building blocks can be instrumental in the synthesis of novel therapeutic agents.

The process typically begins with screening a compound library to identify initial hits. These hits, which may have only weak to moderate activity, are then chemically modified using other building blocks to improve their potency, selectivity, and drug-like properties. proanalytica.com The 3-fluorophenyl group, for instance, is a common feature in kinase inhibitors and other therapeutic agents, where it can form favorable interactions within the protein's binding pocket. nih.gov The ultimate goal is to optimize a hit compound into a lead candidate that demonstrates efficacy in preclinical models and can be advanced into clinical development. nih.gov

Table 2: Stages of Utilizing a Building Block in Lead Discovery

Stage Description Key Activities
Library Synthesis Creation of a diverse set of compounds based on the building block scaffold. Parallel synthesis, combinatorial chemistry.
High-Throughput Screening (HTS) Rapidly testing the library against a biological target. Biochemical or cell-based assays.
Hit Identification Identifying compounds that show activity in the primary screen. Data analysis, confirmation of activity.
Hit-to-Lead Optimization Modifying the structure of hit compounds to improve properties. Structure-activity relationship (SAR) studies, medicinal chemistry.

| Lead Candidate Selection | Choosing the most promising compound for further development. | In-depth pharmacological and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profiling. |

Advanced Biochemical and Biophysical Characterization Techniques

Understanding how a potential drug molecule interacts with its target protein at a molecular level is crucial for rational drug design. Biophysical techniques provide detailed information on binding affinity, kinetics, and the specific residues involved in the interaction.

The fluorine atom in this compound makes it particularly amenable to study by fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.gov ¹⁹F NMR is a powerful biophysical tool for studying ligand-protein interactions because the ¹⁹F nucleus is 100% naturally abundant, highly sensitive, and absent from biological macromolecules, resulting in no background signal. nih.goved.ac.uk

In a typical ligand-observed ¹⁹F NMR experiment, the spectrum of the fluorinated compound is recorded in the absence and presence of the target protein. Upon binding, changes in the chemical shift, line width, or intensity of the ¹⁹F signal provide direct evidence of the interaction. nih.govnih.gov This technique is especially valuable in fragment-based drug discovery (FBDD), where it can be used to screen libraries of small, fluorinated fragments to identify those that bind to the target. dntb.gov.ualifechemicals.com Furthermore, ¹⁹F NMR can be used in competition binding assays to determine the binding affinity of non-fluorinated compounds by measuring their ability to displace a known fluorinated binder. nih.gov Real-time in-cell ¹⁹F NMR experiments can even monitor ligand binding directly within living human cells, providing invaluable information about target engagement in a native biological environment. nih.gov

Table 3: Advantages of ¹⁹F NMR for Ligand-Protein Binding Studies

Advantage Description
High Sensitivity The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H), leading to strong NMR signals. nih.gov
No Background Signal Fluorine is virtually absent in biological systems, ensuring that observed signals are from the ligand. ed.ac.uk
Wide Chemical Shift Range The large chemical shift dispersion (~300 ppm) minimizes signal overlap and makes the signal highly sensitive to the local chemical environment. ed.ac.uk
Versatility Can be used for screening, affinity determination, and studying conformational changes in both the ligand and the protein. dntb.gov.uamdpi.com

| In-Cell Applications | Allows for the direct observation of target engagement in a cellular context. nih.gov |

Other biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can also be employed to characterize the binding kinetics and thermodynamics of the interaction between this compound derivatives and their protein targets, providing a comprehensive understanding of the molecular recognition process. nih.govnih.gov

Structural Biology Techniques for Binding Mode Analysis (e.g., Cryo-Electron Microscopy of Analogues)

The precise elucidation of how a ligand interacts with its biological target at an atomic level is fundamental to understanding its mechanism of action and for the rational design of new therapeutic agents. For this compound, a compound that likely acts as a monoamine reuptake inhibitor, structural biology techniques are invaluable. While direct structural data for this specific compound may not be publicly available, a wealth of information from studies on analogous compounds, particularly those targeting the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), provides a robust framework for understanding its potential binding mode. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary tool in this field, complementing and in many cases surpassing traditional X-ray crystallography for membrane proteins like monoamine transporters (MATs). nih.govresearchgate.net

Cryo-EM allows for the determination of high-resolution structures of protein-ligand complexes in a near-native state. nih.gov This is particularly advantageous for dynamic membrane proteins like SERT, DAT, and NET, which undergo significant conformational changes as part of their function. nih.govnih.gov These transporters cycle between outward-open, occluded, and inward-open states to bind, translocate, and release neurotransmitters. nih.govnih.gov Inhibitors often work by locking the transporter in a specific conformation, preventing this cycle. nih.govnih.gov

Numerous cryo-EM studies on human SERT (hSERT), DAT (hDAT), and NET (hNET) in complex with a variety of inhibitors have provided unprecedented insights into the molecular basis of monoamine reuptake inhibition. nih.govnih.govnih.gov These studies have revealed a conserved central binding site (S1) located approximately halfway across the membrane, which is the primary docking site for both endogenous substrates and a wide range of inhibitors. nih.govresearchgate.netnih.gov

For instance, cryo-EM structures of hSERT have been solved in complex with selective serotonin reuptake inhibitors (SSRIs) such as paroxetine (B1678475) and sertraline. nih.govrcsb.orgpdbj.org These structures demonstrate that the inhibitors bind directly in the central substrate-binding pocket, physically obstructing the binding of serotonin and stabilizing the transporter in an outward-open conformation. nih.gov The binding is orchestrated by a network of interactions with specific amino acid residues. Key residues in SERT that are crucial for inhibitor binding have been identified through these structural studies.

Similarly, cryo-EM has been instrumental in visualizing how a diverse array of molecules, from therapeutic agents like bupropion (B1668061) to drugs of abuse like cocaine, interact with hDAT and hNET. nih.govnih.govnih.govpdbj.org The structures reveal that these inhibitors also target the central S1 site, but subtle differences in the architecture of this site across the different transporters account for the varying selectivity profiles of the inhibitors. nih.govresearchgate.net For example, the binding pose of the antidepressant bupropion in hNET has been detailed, providing a template for designing improved antidepressants. researchgate.netrcsb.org Furthermore, cryo-EM has uncovered allosteric binding sites (S2) in some transporters, which are distinct from the primary binding pocket and offer new avenues for modulating transporter function. nih.gov

The binding of an analogue of this compound, AC-4-248, to the Drosophila melanogaster dopamine transporter (dDAT) has been characterized by cryo-EM at a 3.2 Å resolution. nih.govdrexel.eduresearchgate.net This study revealed that the inhibitor binds partially at the central binding site and extends into the extracellular vestibule, locking the transporter in an outward-open conformation. nih.govdrexel.eduresearchgate.net This provides a direct structural precedent for how cyclobutyl-methanamine derivatives can interact with monoamine transporters.

The detailed structural information gleaned from cryo-EM studies of these analogues allows for the construction of highly accurate homology models for the binding of this compound to its target transporters. The fluorophenyl and cyclobutyl moieties are expected to engage in specific hydrophobic and aromatic interactions within the S1 pocket, while the primary amine is likely to form a key salt bridge with a conserved aspartate residue present in all monoamine transporters. nih.gov

Below is a table summarizing key cryo-EM structural data for monoamine transporters in complex with various inhibitors, which serve as analogues for understanding the binding of this compound.

TransporterLigandPDB IDResolution (Å)ConformationKey Interacting Residues (Example)
hSERT Paroxetine6VRL3.14Outward-openTyr95, Ile172, Phe335, Phe341, Ser438
hSERT Sertraline6DZY3.20Outward-openTyr95, Ala173, Phe335, Ser438, Gly442
hDAT BenztropineEMD-388523.30Outward-openAsp79, Val152, Tyr156, Phe320, Ser422
hNET BupropionNot specified2.5 - 3.5Inward-facingNot specified
dDAT AC-4-248Not specified3.2Outward-openY124, F319, R52, D475

This table is generated based on available data and may not be exhaustive. PDB IDs and specific residue interactions are based on published cryo-EM structures.

Future Directions and Identified Research Gaps

Exploration of Novel Synthetic Pathways and Efficient Scalable Production

A critical first step in the comprehensive evaluation of [1-(3-fluorophenyl)cyclobutyl]methanamine is the development of robust and efficient synthetic routes. Currently, the publicly available scientific literature, including patent databases, lacks detailed and varied methods for the synthesis of this specific molecule. Future research should therefore prioritize the exploration of novel synthetic pathways.

Key areas for investigation include:

Convergent vs. Linear Syntheses: A comparative analysis of different synthetic strategies to identify the most efficient and high-yielding process.

Stereoselective Synthesis: Development of methods to control the stereochemistry of the cyclobutane (B1203170) ring, which can have a profound impact on biological activity.

Green Chemistry Approaches: The incorporation of environmentally benign reagents and reaction conditions to minimize the environmental impact of synthesis.

Furthermore, for any potential therapeutic application, the development of a scalable production process is paramount. Research in this area should focus on optimizing reaction conditions, minimizing purification steps, and ensuring the cost-effectiveness of the synthesis on an industrial scale.

Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

Understanding how a compound exerts its effects at a molecular level is fundamental to its development as a therapeutic agent. For this compound, there is a notable absence of studies detailing its molecular mechanisms of action. Future research should aim to unravel these mechanisms in a variety of biological systems.

This could involve:

Pharmacodynamic Studies: Investigating the dose-response relationship and the time course of the compound's effects in cellular and animal models.

Signaling Pathway Analysis: Identifying the intracellular signaling cascades that are modulated by the compound.

Target Engagement Assays: Developing and utilizing assays to confirm the interaction of the compound with its putative biological targets in a physiological context.

Expanded Profiling of Biological Targets in In Vitro Systems

The identification of the specific biological targets of this compound is a crucial step in understanding its potential therapeutic applications and off-target effects. Comprehensive in vitro screening is required to build a detailed profile of its biological interactions.

Future research efforts should include:

Receptor Binding Assays: Screening the compound against a broad panel of receptors, ion channels, and transporters to identify primary and secondary targets.

Enzyme Inhibition Assays: Assessing the compound's ability to inhibit the activity of a wide range of enzymes, which could reveal novel therapeutic opportunities.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify the compound's effects on cellular morphology and function, which can provide clues to its mechanism of action and biological targets.

Advanced Computational Simulations for Predictive Modeling

In modern drug discovery, computational modeling and simulation play a vital role in predicting the properties of chemical compounds and guiding experimental research. The application of these in silico methods to this compound could significantly accelerate its investigation.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the biological activity of analogs of this compound based on their chemical structure.

Molecular Docking: Simulating the binding of the compound to the three-dimensional structures of potential biological targets to predict binding affinity and mode of interaction.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when bound to its target, providing insights into the stability of the interaction and the mechanism of action.

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for its development as a drug.

The following table outlines the key research areas and the suggested methodologies for future investigations into this compound.

Research AreaSuggested Methodologies
Novel Synthetic Pathways Convergent and linear synthesis, stereoselective methods, green chemistry approaches.
Scalable Production Process optimization, flow chemistry, crystallization studies.
Molecular Mechanisms Pharmacodynamic studies, signaling pathway analysis, target engagement assays.
Biological Target Profiling Receptor binding assays, enzyme inhibition assays, phenotypic screening.
Computational Modeling QSAR, molecular docking, molecular dynamics, ADMET prediction.

Q & A

Q. What are the optimal synthetic routes for [1-(3-fluorophenyl)cyclobutyl]methanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by fluorophenyl substitution and amination. A common pathway includes:

Cyclobutane precursor synthesis : Reacting 3-fluorophenyl Grignard reagents with cyclobutanone derivatives under anhydrous conditions .

Amination : Using reductive amination (e.g., NaBH4_4/AcOH) or nitrile reduction (e.g., LiAlH4_4) to introduce the methanamine group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Yield optimization depends on temperature control (room temperature for purity vs. elevated temps for faster kinetics) and solvent choice (polar aprotic solvents like DMF improve regioselectivity) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C11_{11}H13_{13}FN2_2) with <2 ppm mass error .
    • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR to verify cyclobutyl ring geometry and fluorophenyl substitution patterns (e.g., 19^{19}F NMR for fluorine environment analysis) .
    • HPLC-ELS/UV : Ensure ≥95% purity; evaporative light scattering (ELS) detectors minimize artifacts from UV-inactive impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N2_2/Ar) to prevent oxidation .
  • PPE : Nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with dry sand, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the substitution pattern on the cyclobutane ring affect biological activity in SAR studies?

Methodological Answer:

  • Structural Modifications :
    • Ring Size : Cyclobutyl vs. cyclopentyl analogs show varied binding to CNS targets (e.g., cyclobutyl enhances rigidity and receptor selectivity) .
    • Fluorine Position : Meta-substitution (3-fluorophenyl) improves metabolic stability compared to ortho/para derivatives in pharmacokinetic assays .
  • Assay Design :
    • Use radioligand binding assays (e.g., 3^3H-labeled analogs) to quantify affinity for serotonin/dopamine transporters .
    • Compare EC50_{50} values in vitro (HEK293 cells) to establish structure-activity relationships .

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Batch Analysis : Replicate synthesis using identical reagents (e.g., trace metal-free solvents) to exclude contamination artifacts .
    • Crystallography : Resolve stereochemical ambiguities via X-ray diffraction of single crystals grown in ethanol/water mixtures .
    • Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like catalyst loading or cell line variability .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?

Methodological Answer:

  • In Silico Workflow :
    • Docking Studies : Use AutoDock Vina to predict binding poses in protein targets (e.g., p97 ATPase) .
    • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess cyclobutyl ring stability in binding pockets .
    • QSAR Models : Train on IC50_{50} data from analogs to prioritize substituents (e.g., electron-withdrawing groups for enhanced potency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.